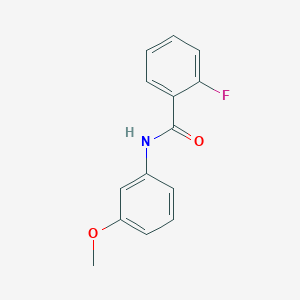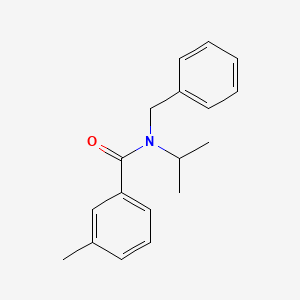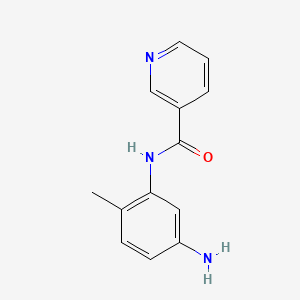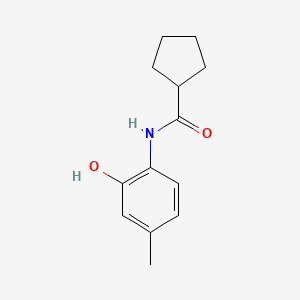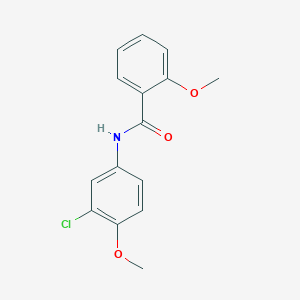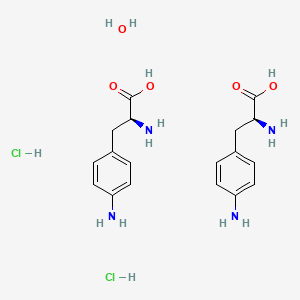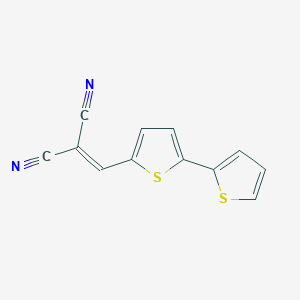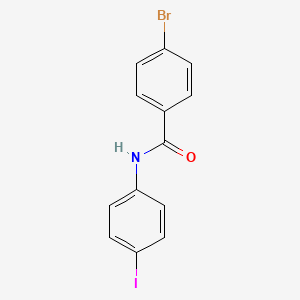![molecular formula C19H18F3NO3 B1636026 3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B1636026.png)
3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one is a synthetic organic compound that features a combination of aromatic and aliphatic structures. It is characterized by the presence of methoxy groups, a trifluoromethyl group, and a butenone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the butenone core: This can be achieved through aldol condensation reactions.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents.
Attachment of the anilino group: This can be done through nucleophilic substitution reactions.
Methoxylation: Introduction of methoxy groups can be achieved using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the butenone moiety.
Reduction: Reduction reactions could target the carbonyl group in the butenone moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds could be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions, while the methoxy groups might participate in hydrogen bonding.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)-4-phenyl-3-buten-2-one: Lacks the trifluoromethyl group.
4-[4-(Trifluoromethyl)anilino]-3-buten-2-one: Lacks the methoxy groups.
3-(3,4-Dimethoxyphenyl)-4-anilino-3-buten-2-one: Lacks the trifluoromethyl group.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one makes it unique, potentially enhancing its biological activity and chemical stability compared to similar compounds.
属性
分子式 |
C19H18F3NO3 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one |
InChI |
InChI=1S/C19H18F3NO3/c1-12(24)16(13-4-9-17(25-2)18(10-13)26-3)11-23-15-7-5-14(6-8-15)19(20,21)22/h4-11,23H,1-3H3 |
InChI 键 |
ORCKTRPTNBBXKL-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


